6-Methyluracil
Overview
Description
6-Methyluracil, also known as 2,4-dihydroxy-6-methylpyrimidine, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a methyl group at the sixth position of the uracil ring. It has the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol . This compound is known for its various biological activities and is used in several scientific and industrial applications.
Mechanism of Action
Target of Action
6-Methyluracil, also known as Pseudothymine , is a derivative of uracil, a common nucleobase in the genetic material of lifeIt’s known that uracil derivatives can interact with various enzymes and receptors due to their structural similarity to endogenous pyrimidine bases, nucleosides, and nucleotides .
Mode of Action
It’s known that uracil derivatives can influence various biochemical processes due to their structural similarity to endogenous pyrimidine bases . For instance, a derivative of this compound, Methylthiouracil, is known to decrease the formation of stored thyroid hormone .
Biochemical Pathways
As a metabolite of uracil, it’s likely involved in pyrimidine metabolism
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds can vary significantly between species , suggesting that the bioavailability of this compound may also vary.
Result of Action
It’s known that uracil derivatives can have various pharmacological properties, including antioxidant activity . For instance, 5-Hydroxy-6-methyluracil, a derivative of this compound, is known to have antioxidant activity and is used as an immunostimulator .
Action Environment
It’s known that the synthesis and antioxidant activity of similar compounds can be influenced by the conditions of their synthesis .
Biochemical Analysis
Biochemical Properties
6-Methyluracil interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of uracil and can be used as an indicator of acetoacetyl-CoA (AACoA) accumulation . The Mannich reactions of this compound with piperidine, morpholine, and triazole have been studied, and the antioxidant activities of the Mannich bases were found to be comparable to that of the known antioxidant ionol .
Cellular Effects
This compound exhibits an antiradiation effect in vivo . It has been suggested that the peroxide released by human phagocytes contributes to 5-bromouracil formation in inflammatory tissues . The antioxidant activities of this compound derivatives were found to be comparable to that of the known antioxidant ionol .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various biochemical reactions. It is involved in the Mannich reaction with formaldehyde and secondary amines . The direction of the Mannich reaction is significantly determined by the presence of a substituent at C-5 .
Temporal Effects in Laboratory Settings
It has been used in the Wohl-Ziegler Reaction, a bromination and cyanation reaction of organic compounds .
Dosage Effects in Animal Models
It is known that the pharmacokinetics of tested substances can differ greatly between different species .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of uracil and can be used as an indicator of acetoacetyl-CoA (AACoA) accumulation .
Transport and Distribution
It has been shown to interact with bovine serum albumin and its bilirubin complex .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyluracil can be synthesized through several methods. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then subjected to vacuum desiccation over concentrated sulfuric acid, followed by neutralization with sodium hydroxide and acidification with hydrochloric acid to precipitate the product . Another method involves the reaction of diketene with urea .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through crystallization or recrystallization from solvents such as glacial acetic acid .
Chemical Reactions Analysis
Types of Reactions: 6-Methyluracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the uracil ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or catalysts are employed.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro-6-Methyluracil.
Substitution: Various alkylated or acylated derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: this compound exhibits anti-inflammatory, wound healing, and immunomodulatory properties, making it useful in pharmaceutical formulations.
Comparison with Similar Compounds
- Uracil
- Thymine
- 5-Fluorouracil
- 5-Methyluracil
- 6-Chlorouracil
Properties
IUPAC Name |
6-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCSCWHWMSGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052308 | |
Record name | 6-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL | |
Record name | 6-METHYLURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL | |
CAS No. |
626-48-2 | |
Record name | 6-Methyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYLURACIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O052W0G6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-METHYLURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.